Bienvenue dans la boutique en ligne BenchChem!

2-(Pyridin-3-yl)-1,3,4-oxadiazole

Antidiabetic Enzyme Inhibition Medicinal Chemistry

This unadorned 2-(pyridin-3-yl)-1,3,4-oxadiazole core is a commercially viable building block for medicinal chemistry and materials science. Unlike generic analogs, the pyridin-3-yl substituent’s specific nitrogen positioning governs hydrogen-bonding capacity, electronic distribution, and molecular geometry, directly dictating biological activity. Published evidence confirms potent dual inhibition of α-amylase, α-glucosidase, AChE, and BuChE—targets linked to Type 3 diabetes (Alzheimer's). Derivatives further exhibit cytotoxicity comparable to 5-fluorouracil against A549 NSCLC cells, potent anti-E. faecium activity (MIC 9 µg/mL), and DPPH radical scavenging 2.5-fold superior to ascorbic acid. Procure this precise scaffold to ensure SAR reproducibility in hit-to-lead campaigns.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 18160-05-9
Cat. No. B097794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-1,3,4-oxadiazole
CAS18160-05-9
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=CO2
InChIInChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H
InChIKeyWKTRMACWCCVROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(Pyridin-3-yl)-1,3,4-oxadiazole (CAS 18160-05-9): A Procurement-Ready Heterocyclic Scaffold


2-(Pyridin-3-yl)-1,3,4-oxadiazole (CAS 18160-05-9) is a heteroaromatic compound featuring a 1,3,4-oxadiazole ring directly linked to a pyridin-3-yl group . This molecular architecture positions it within a class of nitrogen- and oxygen-containing heterocycles that are widely recognized for their diverse pharmacological and materials science applications [1]. Unlike more complex, heavily substituted analogs, this unadorned core scaffold offers a unique balance of synthetic accessibility and versatile reactivity, making it a commercially viable building block for both medicinal chemistry optimization campaigns and the development of functional materials .

Why 2-(Pyridin-3-yl)-1,3,4-oxadiazole (CAS 18160-05-9) Cannot Be Substituted with Other Oxadiazoles


Generic substitution of 2-(Pyridin-3-yl)-1,3,4-oxadiazole with other 1,3,4-oxadiazole derivatives is scientifically unsound due to the profound impact of the pyridin-3-yl substituent on critical molecular properties. While the 1,3,4-oxadiazole core is a common pharmacophore, the specific positioning of the nitrogen atom in the pyridine ring (3-yl vs. 2-yl or 4-yl) dictates the molecule's hydrogen-bonding capacity, electronic distribution, and overall molecular geometry [1]. These differences translate directly into divergent biological activities, enzyme inhibition profiles, and physicochemical characteristics such as solubility and logP. Studies have shown that subtle variations in substitution patterns on the oxadiazole and pyridine rings lead to orders-of-magnitude changes in potency against specific targets like α-glucosidase or acetylcholinesterase [2]. Consequently, substituting this specific isomer with a seemingly similar analog would invalidate established structure-activity relationships (SAR) and compromise the reproducibility of any research or development program relying on its precise molecular recognition properties.

Head-to-Head Performance Data for 2-(Pyridin-3-yl)-1,3,4-oxadiazole (CAS 18160-05-9) Against Key Analogs


Antihyperglycemic Potency: 2-(Pyridin-3-yl)-1,3,4-oxadiazole Core Enables Superior α-Amylase/Glucosidase Inhibition vs. Tolyl-Substituted Analog

In a 2025 study, a series of thirty 1,3,4-oxadiazole derivatives was evaluated for antihyperglycemic activity via α-amylase and α-glucosidase inhibition. The data demonstrate that the pyridin-3-yl-substituted core (represented by compound 8) provides a quantifiable advantage in enzyme inhibition over a 5-p-tolyl-1,3,4-oxadiazole scaffold. The pyridin-3-yl derivative (Compound 8) achieved IC50 values of 20.71 ± 0.16 µM (α-amylase) and 19.04 ± 0.52 µM (α-glucosidase), demonstrating substantially higher potency than a direct 5-p-tolyl-substituted analog, which was inactive under the same assay conditions [1]. This establishes the pyridin-3-yl moiety as a critical determinant of biological activity.

Antidiabetic Enzyme Inhibition Medicinal Chemistry

Cholinesterase Inhibition: 2-(Pyridin-3-yl)-1,3,4-oxadiazole Scaffold Outperforms 5-p-Tolyl Analog Against AChE and BuChE

The same 2025 study provides a direct comparison of cholinesterase inhibitory activity. A derivative based on the 2-(pyridin-3-yl)-1,3,4-oxadiazole scaffold (Compound 16) displayed potent dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 7.33 ± 0.02 µM and 9.50 ± 0.16 µM, respectively [1]. In stark contrast, a 5-p-tolyl-1,3,4-oxadiazole analog was completely inactive against both enzymes [1]. This head-to-head comparison confirms that the pyridin-3-yl group is a critical pharmacophoric feature for engaging cholinesterase targets.

Neurodegeneration Alzheimer's Disease Enzyme Inhibition

Anticancer Potency in Lung Cancer Models: Pyridin-3-yl Oxadiazole Core Exhibits Cytotoxicity Comparable to 5-Fluorouracil

A 2025 study evaluated the anticancer properties of a series of pyridine-based 1,3,4-oxadiazole derivatives against the A549 lung cancer cell line. The most active compound in the series, a 3,5-dichloro-substituted derivative (5k) containing the pyridin-3-yl oxadiazole core, exhibited an IC50 value of 6.99 ± 3.15 µM [1]. This level of cytotoxicity was found to be comparable to the established chemotherapeutic agent 5-fluorouracil, which serves as a clinically relevant benchmark [1]. Structure-activity relationship analysis further indicated that meta-substitution on the pyridine ring was favorable for activity, underscoring the importance of the specific 3-yl attachment point [1].

Anticancer Lung Cancer Cytotoxicity

Antimicrobial Potency Against Drug-Resistant Pathogens: Pyridinium-Oxadiazole Hybrids Demonstrate Single-Digit µg/mL MIC Values

In a 2023 study, a series of 1,3,4-oxadiazole derivatives incorporating a pyridinium salt moiety was evaluated for antimicrobial activity. Compound 4j, which features a pyridin-3-yl linked oxadiazole core, demonstrated highly potent and selective activity against the Gram-positive pathogen Enterococcus faecium, with a Minimum Inhibitory Concentration (MIC) of just 9 µg/mL [1]. Notably, this compound exhibited significantly weaker activity against Gram-negative strains like E. coli and K. pneumoniae (MIC = 625 µg/mL), highlighting a degree of selectivity [1]. This contrasts with another derivative in the same study, Compound 4e, which showed a broader but less potent profile (MIC = 78 µg/mL against E. coli) [1].

Antimicrobial Drug Resistance Gram-positive Bacteria

Antioxidant Capacity: 2-(Pyridin-3-yl)-1,3,4-oxadiazole Hybrids Demonstrate Superior Free Radical Scavenging Over Ascorbic Acid

A 2020 study on derivatives combining the 2-(pyridin-3-yl)-1,3,4-oxadiazole scaffold with a benzimidazole moiety revealed significant antioxidant activity. Molecule 4e, a specific hybrid containing the pyridin-3-yl oxadiazole core, exhibited an IC50 value of 24.85 µg/mL in a DPPH radical scavenging assay [1]. This performance is a 2.5-fold improvement over the standard antioxidant control, ascorbic acid (Vitamin C), which showed an IC50 of 62.91 µg/mL under identical conditions [1].

Antioxidant Oxidative Stress Free Radical Scavenging

High-Impact Application Scenarios for 2-(Pyridin-3-yl)-1,3,4-oxadiazole (CAS 18160-05-9) Based on Evidence


Medicinal Chemistry: Lead Optimization for Dual-Action Antidiabetic and Neuroprotective Agents

Based on the proven, potent inhibition of α-amylase, α-glucosidase, AChE, and BuChE by the pyridin-3-yl oxadiazole scaffold, this compound is an ideal core for developing multifunctional therapeutic leads. The direct comparative data showing this scaffold's activity against both metabolic and neurodegenerative enzyme targets—while the p-tolyl analog is completely inactive—provides a clear research path. Procurement of this specific scaffold is essential for SAR studies aimed at balancing antihyperglycemic and cholinesterase inhibitory activities for diseases like Type 3 diabetes (Alzheimer's disease) [1].

Oncology Drug Discovery: Development of Novel Cytotoxic Agents Targeting Lung Cancer

The demonstration that a derivative of the 2-(pyridin-3-yl)-1,3,4-oxadiazole core exhibits cytotoxicity comparable to 5-fluorouracil against A549 lung cancer cells establishes its value as a privileged structure in oncology. This evidence supports its procurement for hit-to-lead campaigns focused on non-small cell lung cancer (NSCLC). The established SAR indicating enhanced activity with meta-substitution further guides medicinal chemists in designing focused libraries around this specific core [2].

Anti-Infective Research: Targeting Drug-Resistant Gram-Positive Pathogens

The high potency (MIC = 9 µg/mL) of a pyridin-3-yl oxadiazole derivative against E. faecium, a significant cause of hospital-acquired infections, validates this scaffold for antimicrobial drug discovery. Researchers focused on combating multidrug-resistant (MDR) Gram-positive bacteria should prioritize this compound class. The observed selectivity over Gram-negative strains provides a valuable starting point for further optimization to enhance spectrum or retain narrow-spectrum activity, making it a strategic procurement for infectious disease programs [3].

Chemical Biology and Probe Development: Building Functional Molecules with Antioxidant Properties

The quantitative evidence showing that a 2-(pyridin-3-yl)-1,3,4-oxadiazole hybrid outperforms ascorbic acid in a DPPH assay provides a solid foundation for developing novel antioxidant probes or therapeutics. Researchers investigating oxidative stress pathways can utilize this scaffold to create tools with built-in antioxidant capacity, as demonstrated by its 2.5-fold superiority over the vitamin C standard. This makes it a compelling choice for chemical biology applications where mitigating oxidative damage is a primary goal [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-3-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.